2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a fluorophenyl group, an oxadiazole ring, a pyridinone moiety, and a methylthio-substituted phenylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the fluorophenyl group: This step involves the coupling of the oxadiazole intermediate with a fluorobenzene derivative using a palladium-catalyzed cross-coupling reaction.
Construction of the pyridinone moiety: This can be done by cyclization of an appropriate precursor in the presence of a base such as sodium hydride (NaH).
Attachment of the methylthio-substituted phenylacetamide group: This final step involves the acylation of the pyridinone intermediate with a methylthio-substituted phenylacetyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Pharmaceuticals: It can serve as an active pharmaceutical ingredient (API) in the formulation of new medications.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: It can be used as a tool compound to study biological pathways and molecular targets involved in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxadiazole ring can interact with proteins and enzymes, modulating their activity. The pyridinone moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can be compared with other similar compounds, such as:
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.
2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(ethylthio)phenyl)acetamide: This compound has an ethylthio group instead of a methylthio group, which can influence its metabolic stability and pharmacokinetic properties.
2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)propionamide: This compound has a propionamide group instead of an acetamide group, which can alter its solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c1-31-17-5-2-4-16(12-17)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-30-21)14-7-9-15(23)10-8-14/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVYWDZLDFZROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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